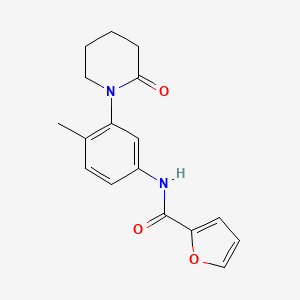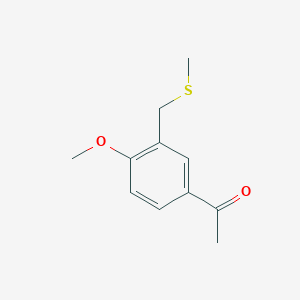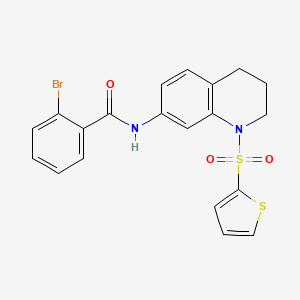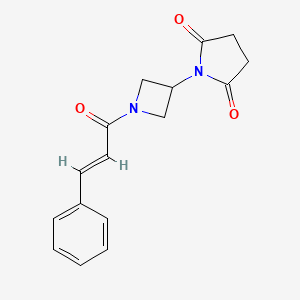![molecular formula C21H22N2O3 B2838089 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921863-99-2](/img/structure/B2838089.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide” is a chemical compound with the molecular formula C21H20ClFN2O3 . It’s a complex organic compound that falls under the category of benzoxazepines .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoxazepine ring, which is a seven-membered ring with one oxygen and one nitrogen atom . It also has an allyl group and a benzamide group attached to it .Physical And Chemical Properties Analysis
The compound has an average mass of 402.846 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.Applications De Recherche Scientifique
Antibacterial Agents
Research on related compounds to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide has shown promising results in the field of antibacterial agents. A study by Palkar et al. (2017) demonstrated that novel analogs of similar compounds displayed significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for cytotoxic activity against mammalian cell lines, showing antibacterial effects at non-cytotoxic concentrations (Palkar et al., 2017).
Synthesis and Transformation
The synthesis and transformation of related tetrahydrobenzofurans were studied by Levai et al. (2002). This research showed how treatment with specific chemicals can lead to the formation of novel tetrahydrobenzofuran derivatives, a process relevant to the study of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide (Levai et al., 2002).
Benzimidazole-tethered Oxazepine Hybrids
Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids, showing potential applications in nonlinear optical (NLO) properties. This suggests that compounds structurally similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide could have applications in the field of materials science, particularly in NLO technologies (Almansour et al., 2016).
Thermoset Polymer Synthesis
A study by Agag and Takeichi (2003) on the synthesis of novel benzoxazine monomers containing allyl groups, similar in structure to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide, shows potential in the creation of high-performance thermoset polymers. These polymers demonstrated excellent thermal stability and mechanical properties, suggesting a potential application in the development of high-performance materials (Agag & Takeichi, 2003).
Antimicrobial and Antiallergic Activity
Similar compounds have also been investigated for their antimicrobial and antiallergic activities. For instance, Abu‐Hashem and El‐Shazly (2019) synthesized novel triazole, tetrazole, and spiropyrimidine-thiadiazole derivatives showing potent antimicrobial activity against various bacteria and fungi (Abu‐Hashem & El‐Shazly, 2019). Furthermore, Wade et al. (1983) explored acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, indicating their potential as antiallergic agents in rat models (Wade et al., 1983).
Safety And Hazards
Propriétés
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-12-23-17-13-16(22-19(24)15-8-6-5-7-9-15)10-11-18(17)26-14-21(2,3)20(23)25/h4-11,13H,1,12,14H2,2-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCQMAQMRRCIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)N(C1=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2838006.png)

![3-{[4-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2838011.png)




![Tert-butyl 3-cyano-4-(2-{[(pyridin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2838020.png)




![2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2838028.png)
